2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and is substituted with a 4-chlorophenyl group and a 3,4-dimethoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step synthetic routes. One common approach involves the cyclization of 2-hydrazinopyridine with substituted aromatic aldehydes under acidic conditions to form the triazolopyridazine core .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis method, which is both efficient and operationally simple. . This approach is advantageous due to its mild reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Biology: It is used in biological assays to study its effects on various cellular processes.
Pharmacology: The compound is investigated for its potential as a drug candidate due to its interaction with specific molecular targets.
Industry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazolopyridazine core allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds are also triazole derivatives and are studied for their anticancer properties.
Uniqueness
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a triazolopyridazine core with chlorophenyl and dimethoxyphenylacetamide groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c1-30-17-9-7-15(11-18(17)31-2)23-20(28)12-26-21(29)27-19(25-26)10-8-16(24-27)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIHWMCQYFAAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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